5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide
Overview
Description
Synthesis AnalysisPyrazole derivatives, including the compound , are synthesized through various methods, involving the reaction of different organic precursors under controlled conditions. For example, Kumara et al. (2018) described the synthesis and characterization of a novel pyrazole derivative, providing insights into the synthesis routes and characterization techniques such as NMR, mass spectra, and X-ray diffraction studies (Kumara et al., 2018). These methods are fundamental in understanding the synthesis of complex organic compounds like "5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide."
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is analyzed through techniques such as X-ray crystallography, which provides detailed information on the compound's geometry, bond lengths, and angles. The study by Kumara et al. highlights the three-dimensional structure confirmed by single-crystal X-ray diffraction studies, offering a glimpse into the compound's molecular architecture (Kumara et al., 2018).
Scientific Research Applications
Synthesis and Characterization
Research efforts have focused on the synthesis and characterization of new derivatives within the pyrazole and pyrimidine classes, demonstrating the interest in exploring the chemical space around structures similar to the queried compound for their potential biological activities. For instance, novel pyrazole derivatives have been synthesized and characterized, with studies detailing their structure through analytical and spectral methods (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014) (Hassan et al., 2014).
Cytotoxic Activity
Several studies have investigated the cytotoxic activities of pyrazole derivatives against various cancer cell lines, underscoring the therapeutic potential of compounds within this class. These efforts are aimed at discovering new anticancer agents with improved efficacy and selectivity (Ashraf S. Hassan et al., 2015) (Hassan et al., 2015).
Anti-inflammatory and Analgesic Agents
Derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, related in structural theme to the queried compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies are indicative of the ongoing interest in developing new pharmaceuticals for managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020) (Abu‐Hashem et al., 2020).
Antioxidant Additives for Lubricating Oils
Research has also extended into the application of thiazole derivatives as antioxidant additives for lubricating oils, demonstrating the versatility of this chemical class in both biomedical and industrial applications (F. Amer et al., 2011) (Amer et al., 2011).
properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-7-8-14(25-12)10-19-18(22)15-9-13(20-21-15)11-24-17-6-4-3-5-16(17)23-2/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCRBYRUCVBFSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)C2=NNC(=C2)COC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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